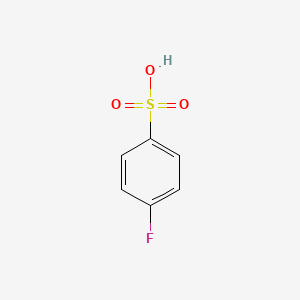

4-Fluorobenzenesulphonic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSYONICNIDYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190276 | |

| Record name | 4-Fluorobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-88-7 | |

| Record name | 4-Fluorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 368-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 4-Fluorobenzenesulphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of 4-Fluorobenzenesulphonic acid (4-FBSA). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the determination of these properties, and includes visualizations to illustrate fundamental concepts.

Core Chemical and Physical Properties

This compound is a colorless solid organic compound.[1] It is recognized for its strong acidic nature and its role as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and dye industries.[1]

Physical and Chemical Property Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FO₃S | [1][2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Melting Point | 87 °C | [1] |

| Water Solubility | 434.9 g/L at 21.3 °C | ECHEMI |

| Density | 1.513 g/cm³ | [1] |

| pKa | Sulfonic acids are very strong acids, with a pKa of approximately -7. | [3] |

| XLogP3 | 0.8 | [2] |

| Topological Polar Surface Area | 62.8 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

Acidity and Reactivity

This compound is a strong acid, a characteristic property of sulfonic acids.[1][3] This is due to the high stability of the resulting sulfonate anion, which is stabilized by resonance.

Dissociation in Water

As a strong acid, this compound fully dissociates in water to yield a hydronium ion (H₃O⁺) and the 4-fluorobenzenesulphonate anion.

Caption: Dissociation of this compound in water.

Reactivity

This compound is a versatile reactant in organic synthesis. It is notably used in the synthesis of HCV inhibitors that have a thiazolone scaffold.[4] The sulfonic acid group can be involved in various reactions, and the fluorinated benzene ring can undergo further substitution reactions. The sulfonation of fluorobenzene, which is the reverse reaction of the desulfonation of this compound, is an electrophilic aromatic substitution. The fluorine atom is an ortho, para-director, leading to the formation of 2-fluorobenzenesulphonic acid and this compound.

Experimental Protocols

This section outlines the general methodologies for determining the key chemical properties of this compound.

Determination of pKa

Due to its strong acidity, the pKa of this compound is challenging to determine by direct titration in aqueous solutions. A common approach for strong acids is through voltammetric methods in non-aqueous solvents.

Protocol: Voltammetric pKa Determination in Acetonitrile

-

Preparation of Solutions:

-

Prepare a stock solution of a suitable quinone (e.g., Vitamin K3) in acetonitrile.

-

Prepare a series of solutions of this compound in acetonitrile at different concentrations.

-

Prepare solutions of reference acids with known pKa values in acetonitrile.

-

-

Electrochemical Measurement:

-

Perform cyclic voltammetry on the quinone solution in the absence and presence of the acid.

-

The addition of the acid will cause the appearance of a prepeak at a more positive potential than the original reduction peak of the quinone.

-

-

Data Analysis:

-

Measure the potential of the prepeak for each concentration of this compound and the reference acids.

-

A calibration curve is constructed by plotting the prepeak potential against the known pKa values of the reference acids.

-

The pKa of this compound can then be determined from its measured prepeak potential using the calibration curve.

-

Determination of Solubility

The solubility of aromatic sulfonic acids can be determined using a dynamic or static method.

Protocol: Dynamic Method for Solubility Determination

-

Sample Preparation: A suspension of a known amount of this compound in a known volume of the solvent (e.g., water) is prepared in a thermostated vessel equipped with a stirrer.

-

Equilibration: The suspension is stirred at a constant temperature until equilibrium is reached.

-

Analysis: The concentration of the dissolved solid in the liquid phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of the solubility.

Spectroscopic Analysis

FT-IR Spectroscopy Protocol:

-

Sample Preparation: A small amount of solid this compound is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: The characteristic absorption bands are identified. For this compound, one would expect to see strong bands corresponding to the S=O stretching of the sulfonic acid group, the O-H stretching of the acid, and bands associated with the fluorinated benzene ring.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Spectral Interpretation:

-

In the ¹H NMR spectrum, the chemical shifts, integration, and splitting patterns of the aromatic protons are analyzed to confirm the substitution pattern of the benzene ring. The acidic proton of the sulfonic acid group may be observable depending on the solvent and concentration.

-

In the ¹³C NMR spectrum, the number of signals and their chemical shifts provide information about the carbon skeleton of the molecule. The carbon atoms attached to the fluorine and the sulfonic acid group will show characteristic chemical shifts and coupling constants.

-

Synthesis and Analysis Workflow

A typical workflow for the synthesis and analysis of this compound involves the sulfonation of fluorobenzene followed by purification and characterization.

Caption: General workflow for the synthesis and analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Fluorobenzenesulfonic Acid (CAS 368-88-7)

This technical guide provides a comprehensive overview of 4-Fluorobenzenesulfonic acid (CAS 368-88-7), a fluorinated building block with significant applications in organic synthesis, particularly within the pharmaceutical and dye industries.[1] This document details its physicochemical properties, synthesis, applications, analytical methods, and toxicological profile, presented in a format tailored for scientific and research applications.

Physicochemical and General Data

4-Fluorobenzenesulfonic acid is a colorless, solid organic compound with strong acidic properties.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 368-88-7 | [1][2][3][4] |

| Molecular Formula | C₆H₅FO₃S | [1][2][3] |

| Molecular Weight | 176.17 g/mol | [2][3] |

| IUPAC Name | 4-fluorobenzenesulfonic acid | [2] |

| Synonyms | p-Fluorobenzenesulfonic acid, 4-Fluorobenzenesulphonic acid | [2][3] |

| Appearance | White to colorless solid | [1][3] |

| Melting Point | 87 °C | [1][3][4] |

| Density | 1.513 g/cm³ | [1][3][4] |

| Water Solubility | 434.9 g/L at 21.3 °C | [3][4] |

| pKa (Predicted) | -0.66 ± 0.50 | [3] |

| LogP | 2.15320 | [1][4] |

| InChI Key | WVSYONICNIDYBE-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CC(=CC=C1F)S(=O)(=O)O | [2] |

Synthesis and Chemical Reactions

4-Fluorobenzenesulfonic acid is a key intermediate in organic synthesis. A common and direct method for its preparation involves the hydrolysis of its corresponding sulfonyl chloride.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes the synthesis of 4-Fluorobenzenesulfonic acid from 4-Fluorobenzenesulfonyl chloride.

Objective: To synthesize 4-Fluorobenzenesulfonic acid through the hydrolysis of 4-Fluorobenzenesulfonyl chloride.

Materials:

-

4-Fluorobenzenesulfonyl chloride (CAS 349-88-2)[1]

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.

-

Reaction: Charge the flask with 4-Fluorobenzenesulfonyl chloride and an excess of deionized water (e.g., 5-10 molar equivalents).

-

Heating: Gently heat the mixture to reflux using a heating mantle while stirring continuously. The hydrolysis of the sulfonyl chloride to sulfonic acid is typically facilitated by heat.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, allow the solution to cool to room temperature. The product, 4-Fluorobenzenesulfonic acid, is highly soluble in water.

-

Isolation: The water can be removed under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system.

References

Molecular structure and weight of 4-Fluorobenzenesulphonic acid.

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Fluorobenzenesulphonic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an organofluorine compound and a member of the benzenesulfonic acids class. It is characterized by a benzene ring substituted by a fluorine atom and a sulfonic acid group at the para position.

Chemical Structure

The structure of this compound consists of a sulfonic acid functional group (-SO₃H) and a fluorine atom attached to a benzene ring at positions 1 and 4, respectively.

Molecular Formula and Weight

The molecular and structural details of this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 4-fluorobenzenesulfonic acid | [1] |

| Synonyms | This compound, p-Fluorobenzenesulfonic acid | [1][2] |

| CAS Number | 368-88-7 | [1][2][3][4] |

| Molecular Formula | C₆H₅FO₃S | [1][2][3][4][5][6] |

| Molecular Weight | 176.17 g/mol | [1][3][4][5] |

| Canonical SMILES | C1=CC(=CC=C1F)S(=O)(=O)O | [1] |

| InChI | InChI=1S/C₆H₅FO₃S/c7-5-1-3-6(4-2-5)11(8,9,10)/h1-4H,(H,8,9,10) | [1] |

Physicochemical Properties

The key physicochemical properties of this compound are presented in the following table, offering valuable data for experimental design and application.

| Property | Value | Reference |

| Physical State | Colorless solid | [2] |

| Melting Point | 87 °C | [2] |

| Water Solubility | 434.9 g/L at 21.3 °C | |

| LogP | 0.8 | [1][5] |

| Hydrogen Bond Donor Count | 1 | [1][5] |

| Hydrogen Bond Acceptor Count | 4 | [1][5] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic aromatic substitution of fluorobenzene with a sulfonating agent. The fluorine atom is an ortho, para-directing group, with the para-isomer being the major product due to steric hindrance at the ortho positions.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from fluorobenzene.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Sulfonation of Fluorobenzene

This protocol describes a representative method for the synthesis of this compound.

Materials and Reagents:

-

Fluorobenzene

-

Fuming sulfuric acid (20% SO₃)

-

Sodium chloride

-

Crushed ice

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath.

-

Addition of Reactants: Add fluorobenzene (1.0 eq) to the flask. Slowly add fuming sulfuric acid (2.0 eq) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained between 0-10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring. Add sodium chloride in portions until the solution is saturated to precipitate the sodium salt of this compound.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Recrystallize the crude product from a minimal amount of hot water.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its applications are particularly relevant in the pharmaceutical industry. It is used as a reactant in the synthesis of various compounds, including inhibitors of the Hepatitis C virus (HCV). The introduction of the fluorobenzenesulfonyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct involvement in signaling pathways is not extensively documented, its role as a building block for bioactive molecules is significant.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific signaling pathways directly modulated by this compound. Its primary role in a biological context is as a synthetic precursor to more complex molecules that may exhibit biological activity. Researchers utilizing this compound are typically incorporating the 4-fluorophenylsulfonyl group into larger scaffolds to investigate their therapeutic potential.

Analytical Methods

The characterization and purity assessment of this compound and its derivatives are crucial. High-performance liquid chromatography (HPLC) is a common analytical technique for separating and quantifying benzenesulfonic acids. Other analytical methods that can be employed for structural elucidation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

Synthesis of 4-Fluorobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzenesulfonic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of molecules, making this compound a key building block in modern drug discovery and materials science. This technical guide provides an in-depth overview of the primary synthesis pathways for 4-fluorobenzenesulfonic acid, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

Two principal synthetic strategies are employed for the preparation of 4-fluorobenzenesulfonic acid:

-

Direct Electrophilic Sulfonation of Fluorobenzene: This is the most common and direct method, involving the reaction of fluorobenzene with a sulfonating agent. The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution, with the para-substituted product being sterically favored and therefore the major product.[1][2]

-

Halogen Exchange Reaction: This pathway involves the displacement of a different halogen atom (typically chlorine or bromine) from the corresponding 4-halobenzenesulfonic acid with a fluoride ion. This method, often referred to as a "Halex" reaction, can be an effective alternative, particularly when the starting halobenzenesulfonic acid is readily available.

Pathway 1: Direct Electrophilic Sulfonation of Fluorobenzene

The direct sulfonation of fluorobenzene is a robust and high-yielding method for the synthesis of 4-fluorobenzenesulfonic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism where an electrophilic sulfur species, typically sulfur trioxide (SO₃) or a protonated form, attacks the electron-rich aromatic ring of fluorobenzene. The fluorine atom, through its +M (mesomeric) effect, directs the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para product, 4-fluorobenzenesulfonic acid, is predominantly formed, with yields reported to be as high as 90%.[1]

Reaction Scheme:

Caption: Direct Sulfonation of Fluorobenzene.

Experimental Protocols

Two common sulfonating agents for this reaction are fuming sulfuric acid (oleum) and chlorosulfonic acid.

Method A: Using Fuming Sulfuric Acid

This protocol is adapted from established procedures for the sulfonation of aromatic compounds.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Fluorobenzene | C₆H₅F | 96.10 | ≥99% |

| Fuming Sulfuric Acid (20% SO₃) | H₂SO₄·xSO₃ | Variable | 20% free SO₃ |

| Sodium Chloride | NaCl | 58.44 | ACS grade |

| Ice | H₂O | 18.02 |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add fluorobenzene (9.61 g, 0.1 mol).

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C with gentle stirring.

-

Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20% SO₃, 25 mL) dropwise from the dropping funnel over a period of 45-60 minutes. It is crucial to maintain the internal temperature below 10 °C to minimize the formation of byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto approximately 150 g of crushed ice in a beaker with vigorous stirring.

-

Salting Out: To the resulting aqueous solution, add sodium chloride in portions with stirring until the solution is saturated. This will precipitate the sodium salt of 4-fluorobenzenesulfonic acid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash the filter cake with a small amount of cold, saturated sodium chloride solution.

-

Purification: The crude sodium 4-fluorobenzenesulfonate can be recrystallized from a minimal amount of hot water to obtain a purified product. To obtain the free acid, the salt can be dissolved in water and passed through a cation exchange resin in the acid form.

Method B: Using Chlorosulfonic Acid

Chlorosulfonic acid is a highly reactive sulfonating agent.[3][4] This reaction initially forms the sulfonyl chloride, which is then hydrolyzed to the sulfonic acid.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Fluorobenzene | C₆H₅F | 96.10 | ≥99% |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | ≥98% |

| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous |

| Ice | H₂O | 18.02 |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (50 mL) and fluorobenzene (9.61 g, 0.1 mol).

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Sulfonating Agent: Slowly add chlorosulfonic acid (12.8 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved and should be directed to a scrubber.

-

Reaction: After the addition, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate 4-fluorobenzenesulfonyl chloride to 4-fluorobenzenesulfonic acid.

-

Work-up: Separate the aqueous layer. The product can be isolated from the aqueous solution by salting out with sodium chloride as described in Method A.

Quantitative Data

| Sulfonating Agent | Temperature (°C) | Reaction Time (h) | Major Product | Isomer Distribution (para:ortho) | Typical Yield (%) |

| Fuming H₂SO₄ | 0 - 25 | 2 - 4 | 4-Fluorobenzenesulfonic acid | ~90:10 | 85 - 95 |

| Chlorosulfonic Acid | 0 - 25 | 2 - 3 | 4-Fluorobenzenesulfonic acid | ~90:10 | 80 - 90 |

Note: Yields are highly dependent on specific reaction conditions and purification methods. The isomer distribution is an approximation based on the directing effects of the fluorine substituent.

Pathway 2: Halogen Exchange Reaction

The halogen exchange (Halex) reaction provides an alternative route to 4-fluorobenzenesulfonic acid, starting from a more readily available or cost-effective 4-halobenzenesulfonic acid, such as the chloro or bromo derivative. This nucleophilic aromatic substitution is typically carried out using an alkali metal fluoride, such as potassium fluoride, often in the presence of a phase-transfer catalyst in a high-boiling polar aprotic solvent.

Reaction Scheme:

Caption: Halogen Exchange for 4-Fluorobenzenesulfonic Acid Synthesis.

Proposed Experimental Protocol

This is a proposed protocol based on general principles of Halex reactions, as a specific detailed procedure for this exact transformation is not widely published.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 4-Chlorobenzenesulfonic acid | C₆H₅ClO₃S | 192.62 | ≥98% |

| Potassium Fluoride (spray-dried) | KF | 58.10 | ≥99% |

| Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | (C₄H₉)₄NBr | 322.37 | ≥98% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |

Procedure:

-

Reaction Setup: To a flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorobenzenesulfonic acid (19.26 g, 0.1 mol), spray-dried potassium fluoride (11.62 g, 0.2 mol), and the phase-transfer catalyst (3.22 g, 0.01 mol).

-

Solvent Addition: Add anhydrous DMF (100 mL).

-

Reaction: Heat the mixture to 130-150 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC or ion chromatography, to observe the disappearance of the starting material and the appearance of the product.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The DMF is then removed under reduced pressure.

-

Purification: The residue can be purified by recrystallization or by conversion to a salt (e.g., the sodium salt by treatment with sodium bicarbonate) followed by recrystallization.

Quantitative Data (Projected)

| Starting Material | Fluorinating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Projected Yield (%) |

| 4-Chlorobenzenesulfonic acid | KF | Phase-Transfer Catalyst | 130 - 150 | 12 - 24 | 60 - 80 |

| 4-Bromobenzenesulfonic acid | KF | Phase-Transfer Catalyst | 120 - 140 | 8 - 16 | 70 - 90 |

Note: These are projected yields and conditions. Optimization of the catalyst, solvent, temperature, and reaction time would be necessary to achieve high conversions.

Experimental Workflows

Sulfonation Workflow

Caption: Workflow for the Sulfonation of Fluorobenzene.

Halogen Exchange Workflow

Caption: Proposed Workflow for Halogen Exchange Synthesis.

Conclusion

The synthesis of 4-fluorobenzenesulfonic acid is most practically achieved through the direct sulfonation of fluorobenzene, a method that offers high yields and a straightforward procedure. For applications where alternative starting materials are more accessible, the halogen exchange pathway presents a viable, albeit potentially more challenging, synthetic route. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for chemists in the successful synthesis and application of this important fluorinated intermediate. Further optimization of the proposed halogen exchange reaction is encouraged to establish a more definitive and efficient protocol.

References

Physical properties like melting and boiling point of 4-Fluorobenzenesulphonic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Fluorobenzenesulphonic acid, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in their work.

Core Physical Properties

This compound (CAS No: 368-88-7) is an organosulfur compound that presents as a colorless solid. It is a strong acid widely used in organic synthesis and plays a role in the pharmaceutical industry, as well as in the production of dyes and pigments.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Melting Point | 87 °C | [1][2][3][4][5] |

| Boiling Point | Not available | [6] |

| Molecular Formula | C₆H₅FO₃S | [4][5] |

| Molecular Weight | 176.17 g/mol | [4][7] |

| Water Solubility | 434.9 g/L (at 21.3 °C) | [1] |

| Density | 1.513 g/cm³ |

Experimental Protocols

Precise determination of physical properties such as melting and boiling points is crucial for the identification and purity assessment of a compound. While specific experimental records for this compound are not publicly detailed, the following are standard and widely accepted methodologies for determining these properties for solid organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. A sharp melting point range (typically 0.5-1.0°C) is a good indicator of a pure compound, whereas impurities tend to lower and broaden the melting range.

Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp):

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder. The open end of a glass capillary tube is dipped into the powder, and the tube is gently tapped to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[8]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. A thermometer is inserted into the designated well to monitor the temperature of the block.

-

Heating and Observation: The apparatus is turned on, and the heating rate is initially set to be rapid (5-10 °C per minute) to get an approximate melting point.[8]

-

Accurate Measurement: The apparatus is allowed to cool. A fresh sample is prepared and inserted. The sample is then heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to a slow rate of approximately 1-2 °C per minute.[8]

-

Data Recording: The temperature at which the first crystal begins to melt (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.[8]

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point would be determined at temperatures significantly above its melting point. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Capillary Method using a Thiele Tube:

This method is suitable for small quantities of a substance.

-

Sample Preparation: A small amount of the substance (a few milliliters) is placed in a small test tube or fusion tube.[9][10]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.[11]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube containing a high-boiling liquid such as mineral oil.[9][11]

-

Heating: The side arm of the Thiele tube is gently and continuously heated. This design allows for the uniform heating of the oil bath through convection currents.[9]

-

Observation: As the temperature rises, air trapped in the inverted capillary tube will bubble out. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[9][11]

-

Data Recording: The heat source is then removed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9][12]

Visualized Workflow

The following diagram illustrates the logical workflow for a standard melting point determination protocol, a fundamental procedure in the physical characterization of a compound like this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. echemi.com [echemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 4-Fluorobenzenesulfonic acid | C6H5FO3S | CID 46886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to 4-Fluorobenzenesulphonic Acid

This technical guide provides a comprehensive overview of 4-Fluorobenzenesulphonic acid, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, and key experimental applications.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: 4-fluorobenzenesulfonic acid[1]

Synonyms: A variety of synonyms are used in literature and commercial listings. The most common are provided below.

| Synonym | Source |

| This compound | [1] |

| p-Fluorobenzenesulfonic acid | [1] |

| Benzenesulfonic acid, 4-fluoro- | [1][2] |

| 4-Fluoro-benzenesulfonic acid | [1] |

| Benzene-1-fluoro-4-sulfonic acid | [3] |

Physicochemical Properties

This compound is a colorless solid widely utilized in organic synthesis due to its strong acidic properties.[3] It plays a significant role as a reactant and building block in the pharmaceutical and dye industries.[3]

| Property | Value | Reference |

| CAS Number | 368-88-7 | [1][3] |

| Molecular Formula | C₆H₅FO₃S | [1][3][4] |

| Molecular Weight | 176.17 g/mol | [1][4] |

| Melting Point | 87 °C | [3] |

| Density | 1.513 g/cm³ | [3] |

| EINECS Number | 206-714-0 | [1][3] |

| PubChem CID | 46886 | [1][3] |

Role in Chemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules. The presence of the fluorinated aromatic ring is particularly valuable in drug development, as it can enhance metabolic stability and bioavailability. It is a building block for preparing sulfonate esters and sulfonamides and has been used as a reactant in the synthesis of HCV inhibitors.[4]

Representative Experimental Protocol: Sulfonation of a Fluorinated Aromatic Compound

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a representative procedure for the sulfonation of a structurally similar compound, 4-fluoroanisole, is outlined below. This electrophilic aromatic substitution reaction highlights a common method for introducing a sulfonic acid group to an activated aromatic ring. This protocol is adapted from general procedures for aromatic sulfonation.

Objective: To synthesize a substituted benzenesulfonic acid via electrophilic aromatic substitution.

Materials and Reagents:

-

Substituted Fluorobenzene (e.g., Fluorobenzene or an activated derivative)

-

Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)

-

Sodium Chloride (NaCl)

-

Crushed Ice

-

Standard laboratory glassware (three-necked flask, dropping funnel, etc.)

-

Magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add the starting fluoroaromatic compound (1.0 equivalent).

-

Cooling: Cool the flask to 0-5 °C using an ice bath while stirring gently.

-

Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (a molar excess) dropwise from the dropping funnel. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a substantial amount of crushed ice in a separate beaker with vigorous stirring.

-

Isolation (Salting Out): Add sodium chloride in portions to the aqueous solution until it is saturated. This decreases the solubility of the sulfonic acid salt, causing it to precipitate.

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Purification: The crude product can be purified by recrystallization, typically from hot water.

-

Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

Solubility of 4-Fluorobenzenesulphonic acid in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-fluorobenzenesulphonic acid in water and various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key data and established experimental methodologies.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For active pharmaceutical ingredients (APIs) and other chemical entities, solubility significantly influences bioavailability, formulation strategies, and purification processes.

This compound (C₆H₅FO₃S) is a strong organic acid. Its molecular structure, featuring a polar sulfonic acid group and a semi-nonpolar fluorinated benzene ring, results in a distinct solubility profile across different solvent classes.

Quantitative Solubility Data

The solubility of this compound is highest in water and polar organic solvents, a characteristic attributed to the strong hydrogen bonding capabilities of the sulfonic acid moiety. In contrast, its solubility is limited in non-polar organic solvents.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Aqueous | 434.9 g/L[1] | 21.3 |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Non-Polar | Insoluble | Not Specified |

| Benzene | C₆H₆ | Non-Polar | Slightly Soluble | Not Specified |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure suitable for this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample accurately with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

-

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Conclusion

This technical guide summarizes the available solubility data for this compound and provides a detailed, standardized protocol for its experimental determination. The high aqueous solubility and solubility in polar organic solvents make it suitable for a variety of applications in aqueous and polar non-aqueous systems. For applications requiring non-polar solvents, its limited solubility should be a key consideration in process design and formulation development. The provided experimental workflow offers a robust framework for researchers to generate precise and reliable solubility data tailored to their specific needs.

References

An In-depth Technical Guide to the Acidity and pKa of 4-Fluorobenzenesulphonic Acid

Introduction

Benzenesulphonic acids are a class of organosulfur compounds that feature prominently in various chemical disciplines, from their use as strong acid catalysts in organic synthesis to their role as counterions for pharmaceutical compounds.[1][2][3] Their acidity is a key determinant of their reactivity and utility. This guide provides a detailed examination of the acidity and pKa of a specific derivative, 4-Fluorobenzenesulphonic acid, a compound of interest due to the unique electronic properties imparted by the fluorine substituent. We will delve into the theoretical underpinnings of its acidity, compare it with its parent compound, and outline the methodologies for the empirical and computational determination of its pKa.

Theoretical Framework of Acidity in Substituted Benzenesulphonic Acids

The acidity of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic counterpart, the pKa.[4][5][6] A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton.[4][5][6] The stability of the resulting conjugate base is a primary factor governing the strength of an acid. For aromatic sulfonic acids, the sulfonate anion (R-SO₃⁻) is stabilized by resonance, which delocalizes the negative charge over the three oxygen atoms. This inherent stability makes sulfonic acids generally strong acids.[7]

The introduction of substituents onto the benzene ring can further modulate this acidity through electronic effects, primarily inductive and resonance effects.[8][9]

The Influence of the 4-Fluoro Substituent

In this compound, the fluorine atom at the para position exerts two opposing electronic effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the benzene ring through the sigma bonds.[10][11] This electron-withdrawing inductive effect helps to stabilize the negative charge of the sulfonate conjugate base, thereby increasing the acidity of the parent acid.[8][10]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi system of the benzene ring. This electron-donating resonance effect would tend to destabilize the conjugate base and decrease acidity.

However, for halogens, the inductive effect is generally considered to be more significant than the resonance effect in influencing the acidity of benzoic and benzenesulfonic acids.[9] Therefore, it is anticipated that the net effect of the 4-fluoro substituent will be an increase in the acidity of benzenesulphonic acid.

Caption: Electronic effects of the 4-fluoro substituent on acidity.

pKa Value of this compound: A Comparative Analysis

| Compound | Reported pKa | Reference |

| Benzenesulphonic acid | -2.8 | [1][12] |

| Benzenesulphonic acid | 0.70 | [2][13] |

| Benzoic acid | 4.20 | [13] |

| 4-Fluorobenzoic acid | 4.14 | [14] |

The significant variation in the reported pKa for benzenesulphonic acid highlights the experimental challenges in accurately measuring the pKa of very strong acids.[15] Nevertheless, it is unequivocally a strong acid.[1][3][12]

To qualitatively predict the effect of the 4-fluoro substituent, we can draw a parallel with the benzoic acid series, where the pKa of 4-fluorobenzoic acid (4.14) is slightly lower than that of benzoic acid (4.20), indicating a slight increase in acidity.[13][14] This is consistent with the electron-withdrawing nature of fluorine. A similar, and likely more pronounced, acidifying effect is expected for this compound relative to benzenesulphonic acid.

The Hammett equation provides a quantitative framework for correlating substituent effects on the reactivity and equilibria of aromatic compounds.[16][17][18][19][20] The equation is given by:

log(K/K₀) = σρ

Where K and K₀ are the acid dissociation constants of the substituted and unsubstituted acids, respectively, σ is the substituent constant, and ρ is the reaction constant. By applying the appropriate substituent and reaction constants, a theoretical pKa can be estimated.

Methodologies for pKa Determination

The determination of pKa values, particularly for strong acids, requires specialized techniques.

Experimental Determination: Potentiometric Titration

For acids with pKa values in the aqueous range, potentiometric titration is a standard and reliable method.[4][21]

Protocol for Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water.

-

Titrant Preparation: Prepare a standardized solution of a strong base, such as sodium hydroxide.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration Procedure: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point.[6][19]

Caption: Workflow for pKa determination by potentiometric titration.

For very strong acids with negative pKa values, measurements in non-aqueous solvents or using spectrophotometric or NMR methods are often necessary.[4]

Computational pKa Prediction

Quantum mechanical calculations combined with solvation models offer a powerful tool for predicting pKa values.[22][23][24][25][26]

Computational Workflow

-

Geometry Optimization: The 3D structures of the protonated acid (HA) and its conjugate base (A⁻) are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation: The Gibbs free energy of solvation for each species is calculated using a continuum solvation model (e.g., SMD or PCM).

-

pKa Calculation: The pKa is calculated from the Gibbs free energy of the acid dissociation reaction in solution.

This approach allows for the systematic evaluation of substituent effects and can provide valuable insights where experimental data is lacking.

Applications and Significance

The acidity of this compound is directly relevant to its potential applications:

-

Catalysis: As a strong acid, it can serve as a catalyst in various organic reactions, such as esterification and alkylation. Its fluorine substituent may influence its solubility in specific organic solvents.

-

Pharmaceuticals: It can be used to form stable salts (besylates) of basic drug molecules, potentially improving their solubility, stability, and bioavailability.[2] The properties of the resulting salt will be influenced by the acidity of the parent sulfonic acid.

-

Materials Science: Aryl sulfonic acids are used as dopants for conducting polymers.[2] The electronic properties of the dopant can affect the final properties of the polymer.

Conclusion

This compound is a strong organic acid, with its acidity enhanced by the electron-withdrawing inductive effect of the para-fluorine substituent. While a definitive experimental pKa value is not widely reported, theoretical considerations and comparisons with analogous compounds suggest it is a stronger acid than benzenesulphonic acid. The precise determination of its pKa can be achieved through advanced experimental techniques or robust computational methods. A thorough understanding of its acidic properties is essential for its effective application in research and industry.

References

- 1. acs.org [acs.org]

- 2. Cas 98-11-3,Benzenesulfonic acid | lookchem [lookchem.com]

- 3. CAS 98-11-3: Benzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 4. Acid dissociation constant - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. How Resonance Affects Acidity and Basicity - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. leah4sci.com [leah4sci.com]

- 12. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 13. pKa values [stenutz.eu]

- 14. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 15. reddit.com [reddit.com]

- 16. Hammett equation - Wikipedia [en.wikipedia.org]

- 17. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. web.viu.ca [web.viu.ca]

- 20. youtube.com [youtube.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. optibrium.com [optibrium.com]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. acris.aalto.fi [acris.aalto.fi]

A Technical Guide to Aromatic and Perfluorinated Sulfonic Acids: Core Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonic acids, a class of organosulfur compounds with the general formula RSO₃H, are pivotal in a multitude of industrial and scientific applications. Their utility stems from their characteristically strong acidity and the diverse functionalities enabled by the organic 'R' group. Within this class, two subclasses stand out for their unique properties and distinct applications: aromatic sulfonic acids and perfluorinated sulfonic acids (PFSAs).

Aromatic sulfonic acids, characterized by a sulfonic acid group attached to an aryl system, are mainstays in traditional organic synthesis, serving as catalysts, detergents, and intermediates for dyes and pharmaceuticals.[1] In contrast, PFSAs, where the alkyl chain is fully fluorinated, possess extreme chemical stability and unique surfactant properties, leading to their use in high-performance materials, but also raising significant environmental and toxicological concerns.[2][3]

This technical guide provides an in-depth comparison of these two critical classes of compounds, focusing on their fundamental differences in structure, synthesis, physicochemical properties, applications, and toxicological profiles.

Chemical Structure and Synthesis

The foundational difference between aromatic and perfluorinated sulfonic acids lies in their molecular architecture, which dictates their synthesis routes and ultimate properties.

Aromatic Sulfonic Acids

Aromatic sulfonic acids feature a sulfonyl hydroxide group (-SO₃H) directly bonded to a carbon atom within an aromatic ring. The simplest example is benzenesulfonic acid. Their synthesis is predominantly achieved through electrophilic aromatic sulfonation .[4]

-

Direct Sulfonation: This common method involves reacting an aromatic compound, like benzene, with concentrated sulfuric acid or, more effectively, fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[5][6][7] The electrophile is SO₃ or its protonated form, ⁺SO₃H.[5]

-

Baking Sulfonation: This is a specific method for producing aminosulfonic acids, where the sulfonate of an aromatic amine undergoes intramolecular rearrangement upon heating.[8]

Perfluorinated Sulfonic Acids (PFSAs)

PFSAs are characterized by a perfluoroalkyl chain (CₙF₂(ₙ₊₁) ) attached to the sulfonic acid group.[9] The carbon-fluorine bond's immense strength and high electronegativity of fluorine atoms impart exceptional stability and acidity to these molecules. Their synthesis is a more complex, multi-step process.

-

Electrochemical Fluorination (ECF): The primary industrial route starts with a corresponding alkanesulfonyl halide (e.g., octanesulfonyl fluoride, C₈H₁₇SO₂F). This precursor undergoes ECF in anhydrous hydrogen fluoride, replacing all carbon-hydrogen bonds with carbon-fluorine bonds to yield the perfluoroalkanesulfonyl fluoride (e.g., perfluorooctanesulfonyl fluoride, POSF, C₈F₁₇SO₂F).[10] This process typically yields a mixture of linear and branched isomers.[10]

-

Hydrolysis: The resulting perfluoroalkanesulfonyl fluoride is then hydrolyzed, typically by reacting with a base like potassium hydroxide (KOH), to form the sulfonate salt (e.g., C₈F₁₇SO₃⁻K⁺). Subsequent acidification yields the final perfluorinated sulfonic acid.[10]

Visualization: Synthesis Pathways

The fundamental divergence in the synthesis of these two acid classes is visualized below.

Caption: Comparative workflows for the synthesis of aromatic and perfluorinated sulfonic acids.

Physicochemical Properties: A Quantitative Comparison

The structural differences directly translate into distinct physicochemical properties, which are summarized below. Perfluorinated sulfonic acids are among the strongest known organic acids, a direct consequence of the powerful electron-withdrawing inductive effect of the perfluoroalkyl chain.

| Property | Aromatic Sulfonic Acids | Perfluorinated Sulfonic Acids (PFSAs) |

| Organic Moiety | Aromatic (e.g., phenyl, tolyl) | Perfluoroalkyl (e.g., perfluorobutyl, perfluorooctyl) |

| Acidity | Strong acids | Exceptionally strong acids ("superacids") |

| Stability | Thermally stable.[11] | Extremely high thermal and chemical stability due to strong C-F bonds.[2] |

| Solubility | Generally soluble in water and polar organic solvents.[12][13] | The sulfonic acid group imparts water solubility, but the fluoroalkyl chain is hydrophobic and lipophobic.[2] |

| Surface Activity | Can act as surfactants (e.g., alkylbenzene sulfonates). | Potent fluorosurfactants, significantly lowering the surface tension of water.[2] |

| Environmental Fate | Biodegradability is often limited but variable.[13] | Highly persistent, bioaccumulative, and resistant to degradation.[3] |

Table of Quantitative Data

| Compound Name | Class | Formula | Molar Mass ( g/mol ) | pKa Value | Water Solubility |

| Benzenesulfonic Acid | Aromatic | C₆H₆O₃S | 158.18 | -2.8[1], -6.5[8] | Freely soluble[14] |

| p-Toluenesulfonic Acid | Aromatic | C₇H₈O₃S | 172.20 | -2.8[2] | ~670 g/L[15] |

| Perfluorobutanesulfonic Acid (PFBS) | Perfluorinated | C₄HF₉O₃S | 300.10 | < -1.85[9], -1.04[11] | 25,700 mg/L (as K⁺ salt) |

| Perfluorooctanesulfonic Acid (PFOS) | Perfluorinated | C₈HF₁₇O₃S | 500.13 | < -1.85[9], -0.96[11] | 570 mg/L (as K⁺ salt) |

Note: pKa values for strong acids can vary in literature based on the experimental or computational method used.

Key Applications

The distinct properties of each class lead to their use in largely non-overlapping applications.

Applications of Aromatic Sulfonic Acids

-

Acid Catalysts: Widely used in organic synthesis for reactions like esterification and alkylation due to being strong, non-oxidizing, and often solid acids (e.g., p-toluenesulfonic acid).[2][12]

-

Detergents and Surfactants: Linear alkylbenzene sulfonates are a primary active ingredient in household laundry detergents.[3]

-

Chemical Intermediates: Serve as precursors in the industrial synthesis of dyes and pharmaceuticals, notably in the production of phenols.[1]

-

Drug Development: Employed to form stable, water-soluble salts of basic active pharmaceutical ingredients (APIs) and as catalysts in API synthesis.[11] The sulfonamide functional group, derived from sulfonic acids, is the basis for sulfa drugs.

Applications of Perfluorinated Sulfonic Acids

-

Fluorosurfactants: Utilized in applications requiring extreme performance, such as fire-fighting foams (Aqueous Film-Forming Foam, AFFF), stain and water repellents for textiles and paper (e.g., the historical use of PFOS in Scotchgard), and industrial cleaning agents.[2]

-

Metal Plating: Used as mist suppressants in hard chrome plating and other metal finishing processes.[16]

-

Polymer Science: Fluorinated polymeric sulfonic acids, like Nafion®, are essential components of proton-exchange membranes (PEMs) in fuel cells due to their high acidity and stability.

-

Specialized Electronics: Used in the manufacturing of semiconductors as photo-resist and anti-reflective coatings.[10]

Visualization: Properties and Applications

This diagram illustrates how the core structural differences cascade into divergent properties and end-use applications.

Caption: Relationship between chemical structure, properties, and applications.

Toxicological and Environmental Profile

The toxicological profiles of these two classes are dramatically different, a critical consideration for researchers and industry.

Aromatic Sulfonic Acids

Generally, aromatic sulfonic acids exhibit low to moderate acute toxicity. For instance, the oral LD₅₀ for p-toluenesulfonic acid in rats is reported between 400 and 2480 mg/kg.[15][17][18] The primary hazards are related to their corrosive nature as strong acids, causing severe skin and eye irritation upon direct contact.[18] While many are considered safe for their intended applications, such as in cosmetics when formulated to be non-irritating, the presence of the sulfonic acid group can decrease the biodegradability of the parent aromatic compound.[13][15]

Perfluorinated Sulfonic Acids

PFSAs are global pollutants characterized by extreme persistence, bioaccumulation, and toxicity.[2][3] PFOS, for example, is significantly more toxic than its carboxylic acid counterpart, PFOA.[19] The oral LD₅₀ of PFOS in rats is approximately 230-270 mg/kg bw.[20] Due to their stability, they do not break down in the environment and accumulate in wildlife and humans.[3] Exposure is linked to a range of adverse health effects, including liver toxicity, developmental issues, and immune system effects.[21][22] This has led to significant regulatory action, with PFOS being listed under the Stockholm Convention on Persistent Organic Pollutants.[10]

Table of Acute Toxicity Data

| Compound | Class | Species | Exposure Route | LD₅₀ Value (mg/kg bw) |

| p-Toluenesulfonic Acid | Aromatic | Rat | Oral | 400 - 2570[17][23] |

| Perfluorooctanesulfonic Acid (PFOS) | Perfluorinated | Rat | Oral | ~230 - 270[20] |

Experimental Protocols

Protocol 1: Synthesis of an Aromatic Sulfonic Acid (Benzenesulfonic Acid)

This protocol describes the direct sulfonation of benzene using fuming sulfuric acid.[6][7]

Materials:

-

Benzene

-

Fuming sulfuric acid (Oleum, 20% SO₃)

-

Saturated sodium chloride (NaCl) solution

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir bar

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a stir bar and a reflux condenser. Add benzene to the flask.

-

Reagent Addition: Slowly and carefully add fuming sulfuric acid to the stirred benzene. The reaction is exothermic.

-

Heating: Heat the mixture under reflux at approximately 40°C for 30 minutes.[6]

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

-

Salting Out: To precipitate the product and decrease its solubility in the aqueous layer, add a saturated NaCl solution. Benzenesulfonic acid will separate.

-

Isolation: Isolate the solid product by vacuum filtration and wash with a small amount of cold NaCl solution.

-

Drying: Dry the product, for example, by azeotropic distillation with toluene to remove water. The product is hygroscopic.

Protocol 2: Synthesis of a Perfluorinated Sulfonic Acid (PFOS from POSF)

This protocol outlines the base hydrolysis of perfluorooctanesulfonyl fluoride (POSF).[10]

Materials:

-

Perfluorooctanesulfonyl fluoride (POSF)

-

Potassium hydroxide (KOH)

-

Sulfuric acid (for acidification)

-

Suitable organic solvent (e.g., dioxane)

-

Round-bottom flask

-

Stir bar

Procedure:

-

Reaction Setup: In a fume hood, dissolve POSF in a suitable solvent in a round-bottom flask equipped with a stir bar.

-

Hydrolysis: Slowly add a solution of potassium hydroxide. Stir the reaction mixture at room temperature. The reaction is: C₈F₁₇SO₂F + 2 KOH → C₈F₁₇SO₃K + KF + H₂O.

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., ¹⁹F NMR) to confirm the disappearance of the POSF starting material.

-

Acidification: Once the reaction is complete, carefully acidify the mixture with sulfuric acid. This protonates the sulfonate salt to form the sulfonic acid, PFOS.[10]

-

Workup and Isolation: The workup procedure will involve separating the organic and aqueous phases. The product, PFOS, can be isolated from the appropriate phase, often requiring purification techniques like distillation or recrystallization.

Protocol 3: Determination of pKa via ¹⁹F NMR Spectroscopy

This method is particularly useful for highly acidic PFSAs, as it is not susceptible to interferences from micelle formation or sorption that can affect potentiometric titrations.[24][25]

Principle: The chemical shift (δ) of fluorine nuclei, particularly those alpha and beta to the sulfonic acid group, is highly sensitive to the protonation state of the acid. By measuring the ¹⁹F NMR spectrum at various pH values, a titration curve of chemical shift versus pH can be generated. The inflection point of this curve corresponds to the pKa.

Procedure:

-

Sample Preparation: Prepare a series of buffered solutions (e.g., 50 mM oxalate buffer) across a wide pH range (e.g., pH 0.5 to 7.5).[24] Dissolve a known concentration of the PFSA (e.g., 1.0 mM) in each buffered solution.[24]

-

Internal/External Referencing: Add an internal reference compound that is inert across the pH range, such as trifluoromethanesulfonate (triflate), to the samples.[24] For PFSAs with very small chemical shift changes, an external reference may be required.[24]

-

NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 300 K) on a high-field NMR spectrometer.[24]

-

Data Analysis:

-

Identify the resonance signal for the fluorine atoms alpha to the -SO₃H group.

-

Plot the chemical shift (δ in ppm) of this signal as a function of the measured pH for each sample. . Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to determine the inflection point. The pH at this inflection point is the pKa of the compound.

-

Visualization: Workflow for pKa Determination by ¹⁹F NMR

Caption: Experimental workflow for determining pKa values of PFSAs using ¹⁹F NMR spectroscopy.

Conclusion

Aromatic and perfluorinated sulfonic acids, while sharing a common functional group, represent two distinct worlds of chemistry. Aromatic sulfonic acids are foundational, versatile tools in organic synthesis and commodity chemical production, valued for their strong but manageable acidity and reactivity. In contrast, perfluorinated sulfonic acids are materials of extremes: their unparalleled acidity and stability have enabled high-tech applications but at the cost of significant and lasting environmental and health impacts. For researchers in materials science and drug development, understanding these core differences—from their synthesis and properties to their applications and toxicological footprints—is essential for informed and responsible innovation.

References

- 1. acs.org [acs.org]

- 2. Page loading... [guidechem.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. quora.com [quora.com]

- 5. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 11. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 12. p-Toluenesulfonic acid | 104-15-4 [chemicalbook.com]

- 13. CAS 98-11-3: Benzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 14. Benzenesulfonic Acid [drugfuture.com]

- 15. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. figshare.com [figshare.com]

- 17. chembk.com [chembk.com]

- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 19. researchgate.net [researchgate.net]

- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. chej.org [chej.org]

- 23. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 24. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of enviromentally relavent PFAS pKa via 19F NMR | Poster Board #454 - American Chemical Society [acs.digitellinc.com]

In-Depth Technical Guide on the Theoretical Electronic Structure of 4-Fluorobenzenesulphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the electronic structure of 4-Fluorobenzenesulphonic acid. While direct computational studies on this specific molecule are not extensively available in the current body of literature, this document outlines the established quantum chemical methods and expected electronic properties based on studies of analogous compounds, such as other halogen-substituted and para-substituted benzenesulfonic acids. This guide serves as a robust framework for researchers and professionals in drug development to understand and potentially model the electronic characteristics of this compound, which are crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Introduction

This compound is an aromatic organic compound with significant potential in various chemical and pharmaceutical applications. The presence of both a highly electronegative fluorine atom and a strongly electron-withdrawing sulfonic acid group on the benzene ring creates a unique electronic environment that dictates its chemical behavior. Understanding the electronic structure of this molecule at a quantum level is paramount for predicting its reactivity, acidity, and interaction with biological targets.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic properties of molecules. These methods provide detailed insights into molecular geometry, orbital energies, charge distribution, and spectroscopic properties, which are often difficult or impossible to obtain through experimental means alone. This guide details the standard computational protocols for such an analysis and presents expected outcomes for this compound.

Computational Methodology

The following section outlines a typical and robust computational protocol for investigating the electronic structure of this compound. This methodology is based on well-established practices in computational chemistry for similar aromatic compounds.

Geometry Optimization

The first step in any theoretical analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

-

Method: Density Functional Theory (DFT) is the most common and reliable method for this purpose. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used functional that provides a good balance between accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed. This basis set is extensive enough to provide a good description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to account for the diffuse nature of electron density in anions and for weak interactions.

-

Software: The calculations can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These include:

-

Molecular Orbital (MO) Analysis: This involves the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

-